molecular formula C10H11Cl3N2 B13744929 3-Amino-7-chloro-8-methylquinoline dihydrochloride

3-Amino-7-chloro-8-methylquinoline dihydrochloride

Cat. No.: B13744929
M. Wt: 265.6 g/mol
InChI Key: FTBNIGBSGSPZJA-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-8-methylquinoline dihydrochloride is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Quinoline derivatives are a significant class of heterocyclic compounds known for their wide range of biological and pharmaceutical activities. The 3-aminoquinoline scaffold is a valuable building block in medicinal chemistry and drug discovery . Related structures in this chemical family have been reported to exhibit various pharmacological properties, including antibacterial, antifungal, antimalarial, and anticancer activities . The specific chloro and methyl substituents on the quinoline core are common modifications used to fine-tune the molecule's physicochemical properties and biological activity . Researchers utilize this compound as a key synthetic intermediate for the construction of more complex molecular architectures. It can undergo typical reactions at the amino group and the quinoline ring system, making it suitable for exploring structure-activity relationships (SAR) in the development of new active substances . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assays.

Properties

Molecular Formula

C10H11Cl3N2

Molecular Weight

265.6 g/mol

IUPAC Name

7-chloro-8-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9ClN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H

InChI Key

FTBNIGBSGSPZJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)N)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of 7-Chloro-8-methylquinoline as a Key Intermediate

The preparation of 3-amino-7-chloro-8-methylquinoline dihydrochloride typically starts with the synthesis of 7-chloro-8-methylquinoline, which is then further functionalized to introduce the amino group and form the dihydrochloride salt.

Cyclization of 2-Methyl-3-chloroaniline with Acrolein

A modern and environmentally considerate method involves the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent, avoiding the use of sulfuric acid and minimizing waste generation.

  • Reaction components :

    • 2-methyl-3-chloroaniline
    • Acrolein (3 to 8 moles per mole of aniline)
    • Monobasic inorganic acid (hydrogen chloride and/or hydrogen bromide, 2 to 4 moles per mole of aniline)
    • Dehydrogenation reagent (e.g., iodine, arsenic acid, vanadic acid, ferric trioxide, tin tetrachloride, chloranil, phosphomolybdic acid)
  • Process conditions :

    • Organic solvent: lower alcohol with 6 to 8 carbon atoms (e.g., heptanol), 2 to 15 parts by weight relative to aniline
    • Temperature: 145–160 °C during acrolein dropwise addition and reaction for 4–10 hours
    • Post-reaction workup includes neutralization, extraction with petroleum ether, washing, and solvent removal
  • Outcome :

    • 7-chloro-8-methylquinoline with purity up to 98%
    • Yield approximately 2.2 g from 30 g starting aniline (scale-dependent)

This method is advantageous due to reduced environmental impact and efficient cyclization.

Alternative Routes via Quinoline Carboxylic Acid Esters

An older but well-documented process involves the synthesis of quinoline carboxylic acid esters followed by hydrolysis and decarboxylation steps.

  • Key steps :

    • Reaction of 2-amino-6-chlorotoluene with sodium oxalacetic ester in diphenyl ether solvent (Dowtherm) at 60 °C under carbon dioxide flow to form an intermediate anil ester.
    • Cyclization at 240 °C to yield 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester.
    • Hydrolysis with caustic soda and water, followed by acidification to precipitate quinoline carboxylic acid.
    • Decarboxylation by heating at 230 °C to remove the carboxyl group.
    • Chlorination and purification steps to obtain 8-methyl-4,7-dichloroquinoline.
  • Yields and purity :

    • Approximately 50% theoretical yield from 2-amino-6-chlorotoluene
    • Purified products melting at 84.4 to 86.2 °C

This method is more complex and involves high-temperature steps and multiple purification stages but is well-established for quinoline derivatives.

Functional Group Transformations for Amino Substitution

Although direct preparation methods for 3-amino-7-chloro-8-methylquinoline dihydrochloride are scarce in the literature, strategies to introduce amino groups on quinoline rings generally involve:

  • Nitration followed by reduction: Nitration of the quinoline ring at the 3-position to give 3-nitro-7-chloro-8-methylquinoline, followed by catalytic or chemical reduction to the corresponding amino derivative.
  • Halogen substitution: Using halogenated quinoline intermediates to substitute with amino groups via nucleophilic aromatic substitution.

For example, chlorination and formylation reactions on quinoline derivatives have been reported, involving trichloromethyl intermediates and formyl chlorides, which can be further modified to amino derivatives.

Formation of the Dihydrochloride Salt

The dihydrochloride salt formation typically involves treating the free base 3-amino-7-chloro-8-methylquinoline with excess hydrogen chloride in an appropriate solvent, resulting in the crystalline dihydrochloride form. This step enhances the compound's stability and solubility for pharmaceutical applications.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield/Purity Notes
1 Cyclization of 2-methyl-3-chloroaniline with acrolein 2-methyl-3-chloroaniline, acrolein, HCl/HBr, iodine 145–160 °C, 4–10 h, in heptanol ~98% purity, moderate yield Environmentally friendly, avoids sulfuric acid
2 Synthesis via quinoline carboxylic acid ester 2-amino-6-chlorotoluene, sodium oxalacetic ester, Dowtherm 60 °C (ester formation), 240 °C (cyclization), hydrolysis and decarboxylation steps ~50% theoretical yield Multi-step, high temperature, complex
3 Nitration and reduction for amino group Nitroquinoline intermediates Various, including catalytic hydrogenation High purity achievable Requires careful control of reaction conditions
4 Dihydrochloride salt formation 3-amino-7-chloro-8-methylquinoline, HCl Room temperature, solvent-based High purity crystalline salt Enhances stability and solubility

Research Findings and Considerations

  • The cyclization method with acrolein and 2-methyl-3-chloroaniline is a recent advancement that reduces hazardous waste and improves process sustainability.
  • Older methods via quinoline carboxylic acid esters remain relevant for scale-up and industrial synthesis but involve harsher conditions and more steps.
  • Functionalization at the 3-position to introduce the amino group is typically achieved through nitration-reduction sequences or halogen substitution, though specific protocols for this exact compound are less frequently detailed in open literature.
  • Salt formation with hydrogen chloride is a standard pharmaceutical practice to improve compound handling and formulation.

Chemical Reactions Analysis

Cyclization Reactions

Patent outlines a method for synthesizing 7-chloro-8-methylquinoline via cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of monobasic inorganic acids (e.g., HCl) and dehydrogenation agents (e.g., iodine). While the exact protocol for 3-Amino-7-chloro-8-methylquinoline dihydrochloride is not detailed, similar cyclization methods may apply, with the amino group introduced at position 3 during or after ring formation.

Key Conditions from Patent :

  • Reagents: 2-methyl-3-chloroaniline, acrolein (3–8 moles per mole of aniline), HCl (2–4 moles), iodine (dehydrogenation agent).

  • Solvent: Organic solvents like heptanol.

  • Temperature: 145–160°C during cyclization.

  • Yield: Up to 98% purity reported for related compounds.

Functional Group Modifications

The amino group at position 3 likely undergoes standard nucleophilic reactions:

  • Acylation: Reaction with acid chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation: Reaction with alkyl halides (e.g., methyl bromide) to form N-alkyl derivatives.

  • Condensation: Participation in Schiff base formation with carbonyl compounds.

Amino Group Reactivity

The amino group (-NH₂) at position 3 is protonated in the dihydrochloride salt, reducing its nucleophilicity but enabling reactions such as:

  • Acylation:
    Ar-NH2+RC(O)ClAr-NH-C(O)R+HCl\text{Ar-NH}_2 + \text{RC(O)Cl} \rightarrow \text{Ar-NH-C(O)R} + \text{HCl}
    Example: Reaction with acetic anhydride to form a substituted acetamide.

  • Alkylation:
    Ar-NH2+R-XAr-NR+H-X\text{Ar-NH}_2 + \text{R-X} \rightarrow \text{Ar-NR} + \text{H-X}
    Example: Reaction with methyl iodide to form N-methyl derivatives.

Chloro Group Reactivity

The chlorine atom at position 7 is part of the aromatic ring and exhibits moderate reactivity:

  • Substitution: Hydrolysis under basic conditions to form hydroxyquinoline derivatives.
    Ar-Cl+OHAr-OH+Cl\text{Ar-Cl} + \text{OH}^- \rightarrow \text{Ar-OH} + \text{Cl}^-

Quinoline Ring Reactivity

The quinoline core undergoes standard aromatic substitutions:

  • Electrophilic substitution: Halogenation, nitration, or sulfonation at activated positions.

Functional Group Influence

Functional GroupReactivity TrendExample Reaction
Amino (-NH₂)Nucleophilic, basicAcylation, alkylation
Chloro (-Cl)Electrophilic substitutionHydrolysis, substitution
Quinoline coreAromatic, electrophilicNitration, sulfonation

Comparison with Analogous Compounds

CompoundKey DifferenceReactivity Impact
3-Amino-8-methylquinolineNo Cl at position 7Reduced electrophilic substitution
7-Chloro-8-methylquinolineNo amino groupAltered nucleophilicity
3-Amino-7-chloro-8-methylquinolineBoth Cl and NH₂ presentCombined reactivity

Research Findings

While direct data on 3-Amino-7-chloro-8-methylquinoline dihydrochloride is limited, insights can be drawn from related studies:

  • Antiviral Activity: Chlorinated quinoline derivatives often exhibit antiviral properties, influenced by substituents’ electronic effects and lipophilicity .

  • Synthesis Efficiency: Cyclization methods using acrolein and monobasic acids (e.g., HCl) reduce waste generation compared to traditional sulfuric acid-based methods .

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.

    Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in the treatment of infectious diseases.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-8-methylquinoline dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The structural features of quinoline derivatives significantly influence their chemical behavior and applications. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Formula Key Properties Applications
3-Amino-7-chloro-8-methylquinoline dihydrochloride 3-NH₂, 7-Cl, 8-CH₃ C₁₀H₁₀ClN₂·2HCl High solubility in acidic media; dihydrochloride enhances stability . Pharmaceutical intermediates, R&D .
3,7-Dichloro-8-methylquinoline 3-Cl, 7-Cl, 8-CH₃ C₁₀H₇Cl₂N Lipophilic; limited solubility in water. Chemical synthesis intermediate .
7-Aminoquinoline 7-NH₂ C₉H₈N₂ Basic amine group; moderate solubility. Fluorescent probes, metal chelation .
8-γ-Aminopropylamino-6-methoxyquinoline dihydrochloride 6-OCH₃, 8-NH(CH₂)₃NH₂ C₁₃H₁₈N₃O·2HCl Methoxy group increases electron density; dihydrochloride improves bioavailability Antimalarial research .

Key Observations :

  • Chlorine and Methyl Groups: The 7-Cl and 8-CH₃ groups in the target compound confer steric hindrance and electron-withdrawing effects, which may enhance binding to biological targets compared to 7-Aminoquinoline .
  • Amino Group: The 3-NH₂ group distinguishes it from 3,7-Dichloro-8-methylquinoline, enabling hydrogen bonding and interaction with enzymes or receptors .
  • Salt Form : Dihydrochloride salts (e.g., levocetirizine dihydrochloride in ) generally exhibit higher solubility than hydrochloride or freebase forms, critical for drug formulation .

Solubility and Stability

  • 3-Amino-7-chloro-8-methylquinoline dihydrochloride: The dihydrochloride form increases solubility in polar solvents, facilitating its use in liquid formulations. This contrasts with 3,7-Dichloro-8-methylquinoline, which requires organic solvents for dissolution .
  • Biogenic Amine Dihydrochlorides: Putrescine and cadaverine dihydrochlorides () demonstrate similar solubility benefits but lack the aromatic quinoline backbone, limiting their use in drug design compared to the target compound.

Biological Activity

3-Amino-7-chloro-8-methylquinoline dihydrochloride is a synthetic compound belonging to the quinoline class, known for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of 3-Amino-7-chloro-8-methylquinoline dihydrochloride is C10H11Cl2NC_{10}H_{11}Cl_2N with a molecular weight of approximately 220.12 g/mol. The compound features an amino group at the 3-position, a chlorine atom at the 7-position, and a methyl group at the 8-position of the quinoline ring, which significantly influences its biological activity.

Antibacterial Activity

Mechanism of Action
Research indicates that 3-Amino-7-chloro-8-methylquinoline dihydrochloride exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerases, enzymes critical for DNA replication and transcription in bacteria. This inhibition disrupts bacterial cell division and leads to cell death, making it a candidate for developing new antibacterial agents .

In Vitro and In Vivo Efficacy
Studies have shown that this compound demonstrates potent in vitro efficacy against various strains of bacteria, including those resistant to traditional antibiotics. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 4.9 µM to 17 µM against Escherichia coli strains . In vivo studies further support its potential as an effective antibacterial agent.

Comparative Biological Activity

CompoundTypeMIC (µM)Target Bacteria
3-Amino-7-chloro-8-methylquinoline dihydrochlorideAntibacterial4.9 - 17E. coli, Staphylococcus aureus
CiprofloxacinAntibacterial0.5 - 4E. coli, Klebsiella pneumoniae
LevofloxacinAntibacterial1 - 5Pseudomonas aeruginosa

Potential Applications

  • Antibacterial Agent : Due to its promising antibacterial activity, further research is being conducted to evaluate its effectiveness against multi-drug resistant bacterial strains.
  • Pharmaceutical Development : Its unique structural features allow for modifications that could enhance its biological activity or alter its pharmacological profile.
  • Research Tool : The compound serves as a valuable tool in studying bacterial resistance mechanisms and developing new therapeutic strategies.

Study on Antibacterial Efficacy

A study conducted by Rbaa et al. evaluated the antibacterial activity of various quinoline derivatives, including 3-Amino-7-chloro-8-methylquinoline dihydrochloride. The results indicated that this compound exhibited comparable or superior activity against resistant strains of bacteria compared to established antibiotics like ciprofloxacin .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to bacterial targets such as DNA gyrase and topoisomerases. Preliminary data suggest effective inhibition of these enzymes, contributing to its antibacterial action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-7-chloro-8-methylquinoline dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and amination of quinoline precursors. For example, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) can introduce chloro and formyl/acetyl groups at specific positions on the quinoline core . Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents (e.g., POCl₃ for chlorination) critically affect regioselectivity and yield. Table 2 in illustrates how varying substrates (2a–o) under optimized conditions produce derivatives (3a–o and 4a–o) with yields ranging from 65% to 92%. Post-synthesis, the dihydrochloride form is generated via treatment with excess HCl, followed by recrystallization to enhance purity.

Q. Why is the dihydrochloride salt form preferred over the hydrochloride for this compound in pharmacological studies?

  • Methodological Answer : Dihydrochloride salts often exhibit superior solubility in aqueous media and enhanced stability under physiological conditions compared to monohydrochlorides. The presence of two HCl molecules improves ionic interactions, which can increase bioavailability and reduce hygroscopicity . For example, dihydrochloride forms of protease inhibitors (e.g., Antipain) demonstrate improved pharmacokinetic profiles in murine models due to better tissue penetration .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro at C7, methyl at C8).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% threshold).
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight ([M+H]⁺ expected for C₁₀H₁₁ClN₂·2HCl).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm stereochemistry and salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for 3-amino-7-chloro-8-methylquinoline dihydrochloride across different solvents?

  • Methodological Answer : Discrepancies often arise from solvent polarity, pH, and counterion effects. Systematic studies using Hansen solubility parameters (HSPs) and pH-solubility profiling (e.g., buffer systems from pH 1–10) can identify optimal solvents. For instance, dihydrochloride salts may show higher solubility in polar aprotic solvents (e.g., DMSO) but precipitate in low-polarity media. Cross-referencing with structurally analogous compounds (e.g., Sapropterin dihydrochloride) provides benchmarks .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Common byproducts (e.g., over-chlorinated quinolines) arise from excessive reagent use or prolonged reaction times. Strategies include:

  • Stepwise Temperature Control : Gradual heating (e.g., 50°C → 110°C) minimizes side reactions.
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during chlorination .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to terminate at optimal conversion.

Q. How does the dihydrochloride form influence the compound’s mechanism of action in enzymatic inhibition studies?

  • Methodological Answer : The dihydrochloride moiety can modulate binding affinity to target enzymes. For example, in LSD1 inhibition (e.g., Bomedemstat dihydrochloride), the protonated amine groups form stronger hydrogen bonds with catalytic lysine residues, increasing inhibitory potency . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding differences between salt forms.

Q. What experimental designs are effective for assessing in vivo toxicity and efficacy of this compound?

  • Methodological Answer :

  • Murine Models : Subcutaneous or intraperitoneal administration (e.g., 3 mg/day for 16 days in mice) evaluates dose-dependent effects on organ systems (e.g., uterine DNA synthesis inhibition in Antipain dihydrochloride studies) .
  • Pharmacokinetic Profiling : LC-MS/MS measures plasma concentration-time curves to calculate AUC and half-life.
  • Toxicogenomics : RNA sequencing identifies differentially expressed genes in treated vs. control groups.

Data Contradiction and Optimization

Q. Why might crystallographic data conflict with computational docking predictions for this compound?

  • Methodological Answer : Discrepancies often stem from solvent or protonation state mismatches in simulations. Refinement using SHELX or molecular dynamics (MD) with explicit solvent models (e.g., TIP3P water) reconciles differences. For instance, the dihydrochloride’s protonation state in aqueous vs. crystalline environments alters binding pocket interactions.

Q. How can researchers optimize reaction scalability without compromising yield?

  • Methodological Answer : Pilot-scale reactors (e.g., flow chemistry systems) enable continuous synthesis with real-time monitoring. For example, telescoped reactions combining chlorination and amination steps reduce intermediate isolation, improving throughput. Reaction calorimetry ensures thermal safety during scale-up.

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